METHYL 1-[(E)-3-(2-NITROPHENYL)-2-PROPENOYL]-4-PIPERIDINECARBOXYLATE
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Overview
Description
METHYL 1-[(E)-3-(2-NITROPHENYL)-2-PROPENOYL]-4-PIPERIDINECARBOXYLATE is an organic compound with a complex structure that includes a nitrophenyl group, a propenoyl group, and a piperidinecarboxylate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 1-[(E)-3-(2-NITROPHENYL)-2-PROPENOYL]-4-PIPERIDINECARBOXYLATE typically involves the esterification of 2-nitrobenzoic acid with methanol . The reaction is carried out under acidic or basic conditions to facilitate the formation of the ester bond. The specific preparation method may vary depending on the experimental conditions and requirements.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the use of catalysts. The process involves the careful control of reaction parameters to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
METHYL 1-[(E)-3-(2-NITROPHENYL)-2-PROPENOYL]-4-PIPERIDINECARBOXYLATE undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amine group under specific conditions.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrophenyl group.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as hydrogen gas with a palladium catalyst or sodium borohydride.
Nucleophiles: Such as amines or thiols for substitution reactions.
Major Products
The major products formed from these reactions include amines, nitro derivatives, and substituted phenyl compounds, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
METHYL 1-[(E)-3-(2-NITROPHENYL)-2-PROPENOYL]-4-PIPERIDINECARBOXYLATE has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of dyes, pesticides, and other industrial chemicals
Mechanism of Action
The mechanism by which METHYL 1-[(E)-3-(2-NITROPHENYL)-2-PROPENOYL]-4-PIPERIDINECARBOXYLATE exerts its effects involves interactions with specific molecular targets and pathways. The nitrophenyl group can participate in redox reactions, influencing cellular oxidative stress. The piperidinecarboxylate group may interact with enzymes or receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include:
METHYL 3-(2-NITROPHENYL)ACRYLATE: Shares the nitrophenyl and propenoyl groups but lacks the piperidinecarboxylate group.
(E)-1-(5-METHYL-1-(4-NITROPHENYL)-1H-1,2,3-TRIAZOL-4-YL)-3-(NAPHTHALEN-2-YL)PROP-2-EN-1-ONE: Contains a nitrophenyl group and a propenoyl group but has a different overall structure.
Uniqueness
The uniqueness of METHYL 1-[(E)-3-(2-NITROPHENYL)-2-PROPENOYL]-4-PIPERIDINECARBOXYLATE lies in its combination of functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of the piperidinecarboxylate group differentiates it from other similar compounds and may contribute to its specific interactions with biological targets .
Properties
IUPAC Name |
methyl 1-[(E)-3-(2-nitrophenyl)prop-2-enoyl]piperidine-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O5/c1-23-16(20)13-8-10-17(11-9-13)15(19)7-6-12-4-2-3-5-14(12)18(21)22/h2-7,13H,8-11H2,1H3/b7-6+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HONHKPDVNYWFEF-VOTSOKGWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCN(CC1)C(=O)C=CC2=CC=CC=C2[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)C1CCN(CC1)C(=O)/C=C/C2=CC=CC=C2[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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